molecular formula C17H9FN4O3S B3698806 5-(2-fluorobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(2-fluorobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B3698806
M. Wt: 368.3 g/mol
InChI Key: WRDQIWOWDPPKKZ-ZROIWOOFSA-N
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Description

The compound “5-(2-fluorobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazole and a triazole ring . These types of compounds are often studied for their potential applications in various fields, such as organic electronics .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the thiazole and triazole rings, as well as the introduction of the fluorobenzylidene and nitrophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a five-membered ring containing sulfur and nitrogen) and a triazole ring (a five-membered ring containing three nitrogen atoms). The presence of these heterocycles, along with the fluorobenzylidene and nitrophenyl groups, would give the molecule distinct chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and heterocycles in the molecule suggests that it could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzylidene group could increase its lipophilicity, while the nitrophenyl group could contribute to its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for use in organic electronics, its mechanism of action might involve the movement of electrons within its structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interest in thiazole and triazole compounds in various fields, it’s possible that this compound could have interesting and useful properties that have yet to be discovered .

Properties

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-2-(3-nitrophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN4O3S/c18-13-7-2-1-4-10(13)9-14-16(23)21-17(26-14)19-15(20-21)11-5-3-6-12(8-11)22(24)25/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDQIWOWDPPKKZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(2-fluorobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 3
Reactant of Route 3
5-(2-fluorobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 4
5-(2-fluorobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 5
5-(2-fluorobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 6
5-(2-fluorobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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